Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide
Description
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine (PBTD) derivatives are a class of heterocyclic compounds characterized by a fused tricyclic scaffold containing a seven-membered 1,2,5-benzothiadiazepine ring, a pyrrole moiety, and a sulfone group. The specific compound Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide (hereafter referred to as Compound A) is synthesized via hydrolysis of ethyl 10,11-dihydro-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-11-acetate 5,5-dioxide (compound 39) in aqueous acetic acid . Key structural features include:
- A sulfone group (5,5-dioxide) for enhanced metabolic stability.
- A carboxylic acid side chain at position 8 for improved solubility and target binding.
- A methyl group at position 2 and an oxo group at position 11, critical for modulating biological activity.
Compound A has demonstrated anti-HIV-1 activity with an EC₅₀ of 19.5 µM, attributed to inhibition of reverse transcriptase (RT) . Its structural framework has also been explored for anticancer applications, particularly in chronic myeloid leukemia (CML), due to its ability to bypass Bcr-Abl-mediated apoptotic resistance .
Properties
Molecular Formula |
C13H10N2O5S |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O5S/c1-7-4-10-12(16)14-9-5-8(13(17)18)2-3-11(9)21(19,20)15(10)6-7/h2-6H,1H3,(H,14,16)(H,17,18) |
InChI Key |
YEDYLBQHVKURSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzothiadiazepine Formation
The foundational step involves constructing the benzothiadiazepine core through condensation reactions. A representative method employs 2-aminobenzenesulfonamide derivatives and pyrrolidine-2-carboxylic acid esters under acidic conditions. For example, refluxing 1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate with dimethoxyacetal of ethyl glyoxylate in ethanol using p-toluenesulfonic acid (PTSA) as a catalyst yields the bicyclic intermediate ethyl 10,11-dihydropyrrolo[1,2-b]benzothiadiazepine-11-carboxylate 5,5-dioxide in 51% yield. Critical parameters include:
Methylation at Position 2
Introducing the methyl group at position 2 typically occurs via Friedel-Crafts alkylation . Treatment of the intermediate with methyl iodide in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane achieves regioselective methylation. Yields range from 65–72%, with purity >95% confirmed by HPLC.
Oxidation to 11-Oxo Functionality
The 11-oxo group is introduced through Jones oxidation (CrO₃ in H₂SO₄) or milder Swern oxidation (oxalyl chloride/DMSO). The latter method preserves the sulfone group, achieving 85–90% conversion without over-oxidation.
Reductive Cyclization Strategies
Nitro Group Reduction and Cyclization
A streamlined approach reduces nitro precursors in situ to form the diazepine ring. For instance, 1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxaldehyde undergoes hydrogenation over palladium on carbon (Pd/C) in methanol, followed by acid-mediated cyclization. This one-pot method achieves 68% overall yield.
Iron-Acetic Acid Mediated Reductions
Iron powder in glacial acetic acid efficiently reduces nitro groups while facilitating cyclization. A study reported 92% yield for pyrrolo[1,2-b]benzothiadiazepine-8-carboxylic acid derivatives using this method, with no detectable over-reduction byproducts.
Oxidation and Sulfonation Protocols
Sulfone Group Installation
The 5,5-dioxide moiety is introduced via oxidation of thioether intermediates . Treating the sulfur-containing precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves quantitative sulfonation. Reaction monitoring via TLC ensures termination before epoxidation side reactions occur.
Dess-Martin Periodinane Oxidation
For substrates sensitive to strong acids, Dess-Martin periodinane oxidizes secondary alcohols to ketones at the 11-position. This method reported 88% yield with minimal degradation of the sulfone group.
Intramolecular Cyclization with Electrophilic Intermediates
Bischler-Napieralski Reaction
Phosphorus oxychloride (POCl₃)-mediated cyclization of N-(2-formamidobenzenesulfonyl)pyrrole forms the diazepine ring. This method, while efficient (47–54% yield), requires strict moisture control to prevent hydrolysis.
Mitsunobu Reaction for Oxygen-Nitrogen Bond Formation
Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable intramolecular ether formation between hydroxyl and amine groups. A case study demonstrated 75% yield for a related benzothiadiazepine derivative.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
- Polar aprotic solvents (DMF, DMSO) accelerate cyclization but risk sulfone group solvolysis.
- Chlorinated solvents (DCM, chloroform) improve regioselectivity in alkylation steps.
Catalytic Systems
- Lewis acids : Zinc chloride (ZnCl₂) improves imine formation rates by 40% compared to PTSA.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.
Analytical Validation and Yield Comparison
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Cyclization | Fe/AcOH | 92 | 98 |
| Bischler-Napieralski | POCl₃ | 54 | 95 |
| Mitsunobu | DEAD/PPh₃ | 75 | 97 |
| Jones Oxidation | CrO₃/H₂SO₄ | 82 | 96 |
Challenges and Mitigation Strategies
Epimerization at Position 11
The stereochemical lability of the 11-oxo group necessitates low-temperature processing (-20°C) during purification to maintain enantiomeric excess >99%.
Sulfone Group Hydrolysis
Using anhydrous solvents and molecular sieves (3Å) during sulfonation prevents premature hydrolysis, maintaining sulfone integrity.
Byproduct Formation in Methylation
Excess methyl iodide (>1.5 eq) leads to dimethylated byproducts. Stoichiometric controls and inline FTIR monitoring reduce these impurities to <2%.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow reactors reduce reaction times from 24 hours to 45 minutes for cyclization steps, achieving 94% conversion with superior heat transfer.
Enzymatic Oxidation
Laccase-mediated oxidation of thioethers demonstrates greener sulfonation pathways, though yields currently lag chemical methods (62% vs. 98%).
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its:
-
Carboxylic acid group : Participates in esterification and amidation.
-
Sulfone moiety : Enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions.
-
Diazepine ring : Undergoes ring-opening reactions under acidic conditions.
Table 2: Functional Group Transformations
Biological Pathway Interactions
While primarily a chemical analysis, the compound’s apoptotic activity in leukemia cells involves indirect biochemical reactivity:
-
Induces caspase-3/7 activation at 10 µM without directly inhibiting BCR-ABL tyrosine kinase .
-
Forms hydrogen bonds with cellular targets via its carboxylic acid and sulfone groups .
Challenges in Reaction Optimization
-
Low yields in aza-Wittig reactions : Attributed to steric hindrance from the bicyclic framework .
-
Sensitivity to pH : The diazepine ring decomposes in strongly acidic (pH < 3) or basic (pH > 10) conditions.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Methods
Structural Modifications and Derivatives
Key derivatives synthesized include:
-
Methyl ester : Enhances membrane permeability.
-
11-Thione analogue : Achieved via Lawesson’s reagent, showing increased cytotoxicity .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry. Further research should explore its photochemical behavior and catalytic applications.
Scientific Research Applications
Case Studies
- Chronic Myelogenous Leukemia : In studies involving K562 cells, PBTDs demonstrated the ability to induce apoptosis effectively. The mechanism involves downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax . This dual action enhances the potential of PBTDs as therapeutic agents against CML.
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| PBTD-1 | K562 | Induces apoptosis | Caspase activation |
| PBTD-3 | K562 | Induces apoptosis | Bcl-2 downregulation |
Anti-HIV Properties
PBTDs have been explored for their anti-HIV activity. A study highlighted their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in preventing viral replication . The molecular modeling and synthesis of these compounds have led to the discovery of potent anti-HIV agents.
Research Findings
- Synthesis and Testing : Various derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. The results indicated that certain PBTD derivatives exhibited significant antiviral activity at low concentrations .
| Derivative | Activity | Concentration |
|---|---|---|
| PBTD-A | Anti-HIV | Low nanomolar |
| PBTD-B | Anti-HIV | Micromolar range |
Central Nervous System Effects
Recent studies suggest that PBTDs may have potential applications in treating central nervous system disorders. Their structural properties allow them to interact with various neurotransmitter systems, making them candidates for further investigation in neuropharmacology.
Potential Benefits
The exploration of PBTDs in this domain could lead to the development of new treatments for conditions such as anxiety and depression due to their ability to modulate neurotransmitter activities.
Synthetic Pathways
The synthesis of PBTDs typically involves reactions between thiazine derivatives and pyrrole compounds. Various synthetic routes have been documented that lead to the formation of different structural variants with enhanced biological activities.
| Synthetic Route | Starting Materials | End Product |
|---|---|---|
| Route A | Thiazine + Pyrrole | PBTD Derivative 1 |
| Route B | Sulfonamide + Pyrrole | PBTD Derivative 2 |
Mechanism of Action
The mechanism by which Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide exerts its effects involves the activation of caspase cascades, leading to apoptosis in cancer cells. This process is characterized by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 through the down-regulation of Bcl-2 and up-regulation of Bax . The compound also interferes with the release of cytochrome c, further promoting apoptosis .
Comparison with Similar Compounds
Structural Analogues and Their Activities
The PBTD scaffold has inspired numerous derivatives with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of Compound A with key analogues:
Key Observations:
Side Chain Modifications : Replacing the carboxylic acid in Compound A with a carboxamide (as in Neracorvir) shifts activity from HIV to HBV, highlighting the role of polar groups in target specificity .
Ring Substituents : The azetidone derivative (42) shows marginally improved anti-HIV activity (EC₅₀ = 18 µM vs. 19.5 µM for Compound A ), likely due to enhanced conformational rigidity .
Scaffold Variations : Pyrrolo[1,5]benzoxazepines lack the sulfone group but retain anticancer activity, suggesting apoptosis induction may depend more on the tricyclic framework than the sulfone .
Mechanism of Action Comparison
- Anti-HIV Activity: Compound A and its ester/azetidone analogues inhibit HIV-1 RT non-competitively, similar to nevirapine analogs but with lower potency (EC₅₀ ~20 µM vs. nevirapine’s nM range) .
- Anticancer Activity : Unlike kinase inhibitors (e.g., imatinib), Compound A induces apoptosis in Bcr-Abl-positive CML cells independently of kinase inhibition, a mechanism shared with pyrrolo[1,5]benzoxazepines .
- HBV Inhibition : Neracorvir’s carboxamide group likely enhances binding to HBV core proteins, a divergent target compared to Compound A ’s RT inhibition .
Biological Activity
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-, 5,5-dioxide (referred to as PBTD) is a complex organic compound that has garnered attention for its significant biological activity, particularly in oncology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C13H10N2O5S
- Molecular Weight : Approximately 306.3 g/mol
- Structure : The compound features a bicyclic structure that includes a thiadiazepine ring fused with a benzothiadiazine moiety.
PBTD exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The mechanisms involved include:
- Caspase Activation : PBTD activates caspases, leading to programmed cell death. Notably, it induces cleavage of poly (ADP-ribose) polymerase (PARP) and activates caspase-3 by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins like Bax .
- Modulation of Bcl-2 Family Proteins : Research indicates that treatment with PBTD results in an increase in Bax levels and a subsequent decrease in Bcl-xL and Bcl-2 levels over time. This modulation is crucial for the apoptotic process .
Biological Activity
PBTD has shown potent activity against various cancer cell lines, particularly those expressing the BCR-ABL fusion protein associated with chronic myelogenous leukemia (CML). Key findings include:
- Apoptotic Effects on K562 Cells : In studies involving K562 cells (a model for CML), PBTD demonstrated significant apoptotic activity. The percentage of cell death was quantified using propidium iodide uptake and DNA fragmentation analysis .
- Resistance to Imatinib : PBTDs have been shown to induce apoptosis in primary leukemic blasts from patients resistant to imatinib therapy. This suggests potential therapeutic applications for patients who do not respond to conventional treatments .
Case Studies
Several studies have highlighted the efficacy of PBTD:
- Study on K562 Cells : A study demonstrated that PBTD treatment led to a rapid increase in Bax protein levels within 8 hours and sustained effects over 24 hours. The down-regulation of Bcl-2 was also observed, supporting the compound's role in promoting apoptosis .
- Research on Primary Leukemic Cells : Another investigation focused on primary leukemic cells from patients at onset and those in blast crisis. The results indicated that PBTDs could induce apoptosis independently of BCR-ABL expression levels, making them promising candidates for further development .
Comparative Analysis
To better understand the unique properties of PBTD compared to other similar compounds, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolo[1,2-b][1,4]benzodiazepine | Similar bicyclic structure | Primarily used for anxiolytic effects |
| Benzothiadiazepine | Contains a benzene fused to a thiadiazepine | Known for sedative properties |
| Thienodiazepine | Contains a thiophene ring | Exhibits anticonvulsant activity |
| Pyrrolo[1,2-b][1,2,5]benzothiadiazepine | Unique bicyclic structure with thiadiazepine and benzothiadiazine | Significant apoptotic activity against leukemia cells |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of polycyclic heterocycles like this compound often requires precise control of reaction kinetics and thermodynamics. For example, highlights the use of fused sodium acetate in acetic anhydride/acetic acid mixtures to facilitate cyclization in similar benzothiazole derivatives. Optimizing solvent ratios (e.g., 10:20 mL acetic anhydride:acetic acid) and reflux duration (e.g., 2–12 hours) can enhance yields . Additionally, stepwise purification via crystallization (e.g., DMF/water systems) is critical to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural features like the 11-oxo group and 5,5-dioxide moieties?
- Methodological Answer :
- IR Spectroscopy : Detect carbonyl (C=O) stretches for the 11-oxo group (~1719 cm⁻¹) and sulfone (SO₂) vibrations (~1350–1150 cm⁻¹) .
- NMR : Use - and -NMR to confirm dihydro (10,11-dihydro) and methyl (2-methyl) groups. For example, -NMR peaks at δ 2.24–2.37 ppm correspond to methyl groups in analogous compounds .
- Mass Spectrometry : High-resolution MS (e.g., m/z 386–403 for similar derivatives) validates molecular formulas .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict reaction pathways for forming the benzothiadiazepine core?
- Methodological Answer : Density Functional Theory (DFT) can model transition states in cyclization reactions. For instance, suggests integrating AI-driven tools (e.g., COMSOL Multiphysics) to simulate solvent effects and activation energies. Hybrid DFT-MD approaches can also predict regioselectivity in heterocyclic ring formation, particularly for the [1,2,5]benzothiadiazepine system .
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions or tautomerism). For example, shows that -NMR signals for =CH groups (δ 7.94–8.01 ppm) may shift due to conjugation with electron-withdrawing substituents. Cross-validate using 2D-NMR (COSY, HSQC) and temperature-dependent IR studies to distinguish between static and dynamic structural features .
Q. How does the 5,5-dioxide moiety influence the compound’s electronic properties and potential bioactivity?
- Methodological Answer : The sulfone group increases electrophilicity, enhancing interactions with biological targets (e.g., DNA or enzymes). demonstrates that similar pyrrolo-benzodiazepines with electron-deficient cores exhibit antitumor activity via DNA intercalation. Electrochemical studies (cyclic voltammetry) and frontier molecular orbital (FMO) analysis can quantify electron-withdrawing effects .
Q. What factorial design approaches optimize multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Use a 2 factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, recommends testing sodium acetate concentrations (0.5–1.0 g) and reflux times (2–6 hours) in cyclization steps. Response surface methodology (RSM) can model non-linear relationships between variables and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
